molecular formula C13H14N2O4 B2837670 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid CAS No. 1268974-15-7

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid

Cat. No.: B2837670
CAS No.: 1268974-15-7
M. Wt: 262.265
InChI Key: ILFJDGIIVXIPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid (CAS 1212195-99-7) is a high-purity chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol. It is supplied for research applications only. This compound features a pyrrolo[3,4-c]pyridine-1,3-dione scaffold, a structure recognized for its broad spectrum of pharmacological properties in scientific literature . Derivatives of this core structure have been investigated for a variety of biological activities, including potential use as analgesic and sedative agents . Research indicates that this scaffold shows promise for treating diseases of the nervous and immune systems, and has demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities in studies . Specifically, analogues with the 1,3-dioxo pyrrolo[3,4-c]pyridine motif have been explored as novel GPR119 agonists for the potential treatment of type 2 diabetes and as aldose reductase inhibitors aimed at reducing secondary complications from diabetes mellitus . Furthermore, closely related quinoline-based compounds have been identified as potent caspase-3 inhibitors, suggesting potential relevance in apoptosis research . Researchers value this scaffold for its structure-activity relationship (SAR) potential, where modifications can fine-tune potency and metabolic stability . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(2)5-10(13(18)19)15-11(16)8-3-4-14-6-9(8)12(15)17/h3-4,6-7,10H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFJDGIIVXIPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid typically involves the condensation of 3,4-pyridinedicarboxylic acid with amines . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the use of malonthioamides and malonamidines with acetylpyruvate in a one-pot multicomponent protocol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.

Mechanism of Action

The mechanism of action of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of NAMPT, the compound interferes with the enzyme’s ability to catalyze the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ biosynthesis pathway . This inhibition can lead to decreased cellular NAD+ levels, affecting various metabolic processes.

Comparison with Similar Compounds

Key Observations:

Side-Chain Length and Branching: The target compound’s 4-methylpentanoic acid chain provides greater lipophilicity compared to shorter-chain analogs like the propanoic acid derivatives (C₁₀H₈N₂O₄) . This enhances membrane permeability but may reduce aqueous solubility. The 3-methylbutanoic acid analog (C₁₂H₁₂N₂O₄) has intermediate properties, balancing solubility and lipophilicity .

Biological Activity

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H14_{14}N2_2O4_4
  • Molecular Weight : 262 Da
  • CAS Number : 1268974-15-7
  • Purity : 90% (varies by supplier)

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it may exhibit inhibitory effects on certain kinases and enzymes that play crucial roles in inflammatory and autoimmune responses.

In Vitro Studies

Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine compounds can modulate the activity of phosphoinositide 3-kinase (PI3K) pathways. These pathways are critical in regulating immune cell functions such as proliferation and survival . The introduction of specific substituents in the pyrrolo structure has been shown to enhance selectivity and potency against these targets.

Study 1: Inhibition of PI3K

A study focused on the synthesis and evaluation of pyrrolo derivatives demonstrated that modifications at the dioxo position significantly increased their efficacy as PI3K inhibitors. The results indicated a dose-dependent response in cell lines treated with the compound, suggesting potential therapeutic applications in managing inflammatory diseases .

Study 2: Aldose Reductase Inhibition

Another investigation assessed the biological activity of related compounds as inhibitors of aldose reductase. The findings revealed that certain analogs exhibited high potency and selectivity, which could be beneficial for treating chronic diabetic complications. This highlights the relevance of structural modifications in enhancing biological activity .

Comparative Data Table

Compound NameMolecular FormulaMolecular WeightActivity TypeReference
This compoundC13_{13}H14_{14}N2_{2}O4_{4}262 DaPI3K Inhibition
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acidC10_{10}H8_{8}N2_{2}O4_{4}220.18 DaAldose Reductase Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1,3-dioxo-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between activated pyrrolo[3,4-c]pyridine derivatives and 4-methylpentanoic acid precursors. Key reagents include trichloroacetic acid (for cyclization) and palladium catalysts (for cross-coupling reactions). Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of core heterocycle to carboxylic acid) and reaction temperature (80–120°C). Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical to isolate the target compound from byproducts like unreacted starting materials or over-alkylated derivatives .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For non-crystalline samples, use nuclear Overhauser effect spectroscopy (NOESY) to identify spatial proximity between protons in the pyrrolo[3,4-c]pyridine ring and the methylpentanoic acid side chain. Computational methods (e.g., density functional theory, DFT) can validate observed configurations by comparing calculated and experimental NMR chemical shifts (e.g., δ 1.2–1.5 ppm for the methyl group) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Combine LC-MS (electrospray ionization, ESI+) to confirm molecular weight (expected [M+H]+: ~305 Da) and HPLC (UV detection at 254 nm) to assess purity (>95%). ¹H NMR (400 MHz, DMSO-d₆) should show diagnostic peaks: δ 8.6–8.8 ppm (pyridine protons), δ 2.4–2.6 ppm (methylpentanoic acid CH₂), and δ 1.2–1.4 ppm (methyl group). FTIR can confirm carbonyl stretches (~1700 cm⁻¹ for the dioxo group) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolo[3,4-c]pyridine core influence biological activity, and what SAR trends have been observed?

  • Methodological Answer : Introduce substituents at the 5- or 6-positions of the pyrrolo[3,4-c]pyridine ring to study structure-activity relationships (SAR). For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) : Enhance binding affinity to target enzymes (e.g., kinase inhibitors) but may reduce solubility.
  • Bulky substituents (e.g., phenyl, benzyl) : Improve metabolic stability but increase molecular weight.
    Use in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (AutoDock Vina) to correlate substituent effects with activity. Data from analogs show a 10-fold increase in potency with 5-chloro substitution compared to unsubstituted derivatives .

Q. What strategies resolve contradictions in reported biological data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, incubation time). Standardize protocols across studies:

  • Enzyme assays : Use identical substrate concentrations (e.g., 10 µM ATP for kinase assays).
  • Cell-based studies : Control for passage number and serum concentration (e.g., 10% FBS).
    Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization). Reanalyze conflicting data using multivariate regression to identify confounding variables .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ tools like SwissADME to predict logP (estimated ~2.1), aqueous solubility (−3.2 logS), and CYP450 metabolism. Molecular dynamics simulations (AMBER) model membrane permeability by calculating free energy profiles across lipid bilayers. Adjust the methylpentanoic acid chain length to optimize bioavailability; shorter chains (e.g., propanoic acid) reduce logP but increase clearance rates .

Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer : Scaling up introduces impurities from side reactions (e.g., dimerization). Mitigate by:

  • Process optimization : Use flow chemistry for precise temperature control and reduced reaction time.
  • Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane).
    Monitor intermediates via inline FTIR to detect undesired byproducts early. Pilot batches (10–50 g) typically achieve 60–70% yield with >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.